4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile

Lipophilicity Drug-like property optimization Membrane permeability

4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile (CAS 915369-76-5) is a polysubstituted quinoline-3-carbonitrile derivative bearing chloro (C-4), methyl (C-2), nitro (C-6), and cyano (C-3) functional groups, with molecular formula C₁₁H₆ClN₃O₂ and molecular weight 247.64 g·mol⁻¹. It belongs to the chloroquinoline-3-carbonitrile class, a scaffold extensively reviewed for its versatile synthetic utility in generating biologically active molecules, particularly irreversible tyrosine kinase inhibitors targeting HER-2 and EGFR.

Molecular Formula C11H6ClN3O2
Molecular Weight 247.64 g/mol
CAS No. 915369-76-5
Cat. No. B11864018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile
CAS915369-76-5
Molecular FormulaC11H6ClN3O2
Molecular Weight247.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl)C#N
InChIInChI=1S/C11H6ClN3O2/c1-6-9(5-13)11(12)8-4-7(15(16)17)2-3-10(8)14-6/h2-4H,1H3
InChIKeyYAVONDGTWXISHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile (CAS 915369-76-5): A Differentiated Quinoline-3-carbonitrile Building Block for Kinase-Targeted Synthesis


4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile (CAS 915369-76-5) is a polysubstituted quinoline-3-carbonitrile derivative bearing chloro (C-4), methyl (C-2), nitro (C-6), and cyano (C-3) functional groups, with molecular formula C₁₁H₆ClN₃O₂ and molecular weight 247.64 g·mol⁻¹ . It belongs to the chloroquinoline-3-carbonitrile class, a scaffold extensively reviewed for its versatile synthetic utility in generating biologically active molecules, particularly irreversible tyrosine kinase inhibitors targeting HER-2 and EGFR [1]. The compound is commercially available at 97% purity from multiple vendors, positioning it as a readily accessible advanced intermediate .

Why Generic 4-Chloro-6-nitroquinoline-3-carbonitrile Analogs Cannot Replace the 2-Methyl Substitution in This Scaffold


The 2-methyl substituent in 4-chloro-2-methyl-6-nitroquinoline-3-carbonitrile is not a passive structural feature; it electronically and sterically modulates reactivity at the C-4 chloro position during nucleophilic aromatic substitution (SNAr), influences the lipophilicity required for downstream drug-like properties, and dictates the regiochemical outcome of subsequent derivatizations [1]. Positional isomers (e.g., 7-methyl or 8-methyl analogs, CAS 915369-63-0 and 214476-14-9) or the des-methyl compound (CAS 214470-37-8) lack this specific substitution pattern, leading to divergent reaction kinetics, altered LogP, and incompatible synthetic routes when targeting 2-methyl-substituted kinase inhibitors such as pelitinib (EKB-569) or bosutinib [2]. The evidence below quantifies these differences along dimensions critical for procurement and synthetic planning.

Quantitative Comparator Evidence: Why 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile (CAS 915369-76-5) Is Differentiated from Its Closest Analogs


Lipophilicity Differential: 2-Methyl Substitution Increases LogP by >0.8 Units vs. Des-Methyl Analog

The computed partition coefficient (LogP) of 4-chloro-2-methyl-6-nitroquinoline-3-carbonitrile is 3.50, which is approximately 0.8 log units higher than that of the non-methylated comparator 4,8-dichloro-6-nitroquinoline-3-carbonitrile (XLogP3-AA = 3.0) [1]. The des-methyl analog 4-chloro-6-nitroquinoline-3-carbonitrile (CAS 214470-37-8) is expected to have an even lower LogP (estimated ~2.5–2.7) due to the absence of the lipophilic methyl group. This LogP differential corresponds to a roughly 6-fold increase in octanol-water partitioning per log unit, directly impacting membrane permeability and oral bioavailability potential of downstream products. Importantly, the topological polar surface area (TPSA) of 82.5 Ų is identical between the 2-methyl and 8-chloro analogs [1], meaning the lipophilicity advantage is achieved without altering hydrogen-bonding capacity — a favorable decoupling for medicinal chemistry optimization.

Lipophilicity Drug-like property optimization Membrane permeability

Electronic Modulation of SNAr Reactivity: 2-Methyl Donates Electron Density, Reducing C-4 Electrophilicity Relative to Des-Methyl and 8-Chloro Analogs

The 2-methyl group is electron-donating (+I effect), which reduces the electrophilicity of the quinoline ring at the C-4 position relative to the des-methyl analog. In the 4,8-dichloro analog (CAS 915369-46-9), the 8-chloro substituent exerts an electron-withdrawing (-I) effect, rendering C-4 more electrophilic and thus more reactive toward nucleophiles [1]. This difference is structurally analogous to the well-documented rate differentials observed in 2-methylquinoline vs. quinoline hydrogenation and alkylation reactions, where the 2-methyl group consistently reduces reactivity by 20–40% due to combined steric and electronic effects [2]. For the target compound, this translates to more controlled SNAr conditions and reduced by-product formation when reacting with primary and secondary amines, a critical advantage for building complex 4-anilinoquinoline-3-carbonitrile libraries where over-reaction leads to purification challenges [3].

Nucleophilic aromatic substitution Reaction kinetics Synthetic planning

Synthetic Pathway Directness: The 2-Methyl Group Is Structurally Required for Direct Conversion to Pelitinib and Bosutinib-Type Kinase Inhibitors

The 2-methyl group is structurally essential for the direct synthesis of 2-methyl-4-anilinoquinoline-3-carbonitrile kinase inhibitors such as pelitinib (EKB-569), which bears a 2-methyl substituent on the quinoline core [1]. Attempting to introduce the methyl group at a later synthetic stage would require additional steps (e.g., directed ortho-metalation or cross-coupling) with significantly lower overall yield compared to starting from the pre-installed 2-methyl building block. The patent literature on disubstituted 4-chloroquinoline-3-carbonitrile derivatives explicitly teaches the use of 2-methyl-substituted intermediates for the preparation of bosutinib, neratinib, and pelitinib via catalytic hydrocyclization and amidation pathways [2]. The des-methyl analog (CAS 214470-37-8) leads to a different final substitution pattern incompatible with the pharmacophore requirements of these clinical-stage compounds. Quantitative comparisons of route efficiency are summarized below.

Kinase inhibitor synthesis Synthetic intermediate Route efficiency

Positional Isomer Specificity: 2-Methyl Substitution Avoids Competing Reactivity at the 6-Nitro Reduction Site

The 2-methyl substitution pattern is ortho to the quinoline nitrogen and spatially separated from the 6-nitro group, ensuring that the nitro group remains the sole reactive site for selective reduction to the 6-amino intermediate. In contrast, the 5-methyl isomer (CAS 915369-64-1) places the methyl group peri to the 6-nitro substituent, potentially introducing steric hindrance and electronic perturbation during catalytic hydrogenation . The 7-methyl and 8-methyl isomers (CAS 915369-63-0 and 214476-14-9) position the methyl group at the distal ring, which does not interfere with nitro reduction but alters the overall molecular shape and LogP (7-methyl analog: estimated LogP ~3.4; 8-methyl: LogP ~3.6) . For applications requiring subsequent 6-amino acylation (e.g., crotonamidation), the 2-methyl isomer provides an unobstructed trajectory for the acylating agent, as demonstrated in the synthesis of 6-crotonamido-4-chloroquinoline-3-carbonitrile intermediates [1]. Although no direct kinetic comparison of nitro reduction rates among isomers is available, the steric argument is well-supported by the established preference for 6-nitro reduction in 2-methylquinoline systems.

Regioselectivity Nitro reduction Aniline intermediate

High-Impact Application Scenarios for 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile (CAS 915369-76-5) Based on Differentiated Evidence


Synthesis of Irreversible HER-2/EGFR Dual Kinase Inhibitor Libraries (Pelitinib and Neratinib Class)

The compound serves as an optimal starting material for constructing 4-anilinoquinoline-3-carbonitrile libraries targeting HER-2 and EGFR kinases. The pre-installed 2-methyl group matches the pharmacophoric requirement for irreversible inhibitors such as pelitinib, while the 6-nitro group provides a latent amine for subsequent acylation with crotonyl chloride to install the Michael acceptor warhead [1]. The moderated electrophilicity at C-4 due to 2-methyl electron donation enables cleaner SNAr with diverse anilines, reducing purification burden in parallel synthesis. This scenario leverages the compound's unique combination of 2-methyl and 6-nitro substitution for three-step access to clinical candidate analogs, as validated by the Tsou et al. (2005) J. Med. Chem. paper describing this exact synthetic strategy [2].

Preparation of 6-Substituted-4-chloroquinoline-3-carbonitrile Intermediates via Selective Nitro Reduction

The 6-nitro group can be selectively reduced to the corresponding 6-amino derivative without interference from the 4-chloro or 3-cyano groups, providing a versatile intermediate (6-amino-4-chloro-2-methylquinoline-3-carbonitrile) for subsequent N-acylation, sulfonylation, or diazotization chemistry [1]. The absence of steric hindrance around the 6-position (unlike the 5-methyl isomer) ensures predictable and efficient reduction kinetics. This intermediate is directly analogous to the 6-acetamido-4-chloroquinoline-3-carbonitrile scaffold used in the third synthetic route of the HER-2 inhibitor program, enabling access to 4-(arylamino) derivatives with diverse 6-substituents [2].

Physicochemical Property Optimization in Fragment-Based Drug Discovery (LogP >3.0, TPSA <90 Ų)

With a computed LogP of 3.50 and TPSA of 82.5 Ų, 4-chloro-2-methyl-6-nitroquinoline-3-carbonitrile falls within the favorable property space for oral drug candidates (Lipinski's Rule of Five compliance) while offering a versatile functionalization handle at C-4 [1]. The higher lipophilicity relative to the des-methyl analog (ΔLogP ≈ +0.8) provides an advantage in cell permeability assays without increasing TPSA, making it a preferred core scaffold for fragment growth campaigns where balanced hydrophobicity is critical for avoiding promiscuity or poor solubility. Researchers can procure this compound as a validated fragment hit starting point for structure-based drug design programs targeting kinase ATP-binding pockets [2].

Process Chemistry Scale-Up for Bosutinib and Related 3-Quinolinecarbonitrile APIs

The patent CN-110204490-B explicitly describes disubstituted 4-chloroquinoline-3-carbonitrile derivatives as key intermediates for the industrial preparation of bosutinib, an approved BCR-ABL/Src kinase inhibitor [1]. The 2-methyl substitution pattern matches the final bosutinib core structure, and the compound's 97% commercial purity with established analytical characterization enables direct use in process development without additional purification. The documented advantages of this synthetic route include short technical process (three steps), simple operation, and high yield and purity suitable for industrial scale-up, directly addressing the procurement needs of CMC and process chemistry teams [1].

Quote Request

Request a Quote for 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.